1,4-Dibromooctafluorobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

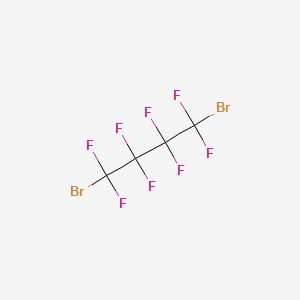

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWUGYJWSVESJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)F)(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371601 | |

| Record name | 1,4-Dibromooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-48-8 | |

| Record name | 1,4-Dibromooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromooctafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromooctafluorobutane (C4Br2F8) is a perfluorinated organic compound of significant interest in various fields, including materials science and as a potential building block in medicinal chemistry. The presence of a fully fluorinated carbon backbone and two terminal bromine atoms imparts unique chemical and physical properties to the molecule. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, stability, and spectroscopic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Chemical and Physical Properties

This compound is a dense, non-polar liquid at room temperature. The high degree of fluorination significantly influences its physical properties, leading to a high molecular weight and density compared to its non-fluorinated analog. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4Br2F8 | [1] |

| Molecular Weight | 359.84 g/mol | [1] |

| Appearance | Clear, colorless to almost colorless liquid | |

| Density | 2.098 g/cm³ | [2] |

| Boiling Point | 97 °C | [2] |

| Flash Point | 96-98°C | [2] |

| Solubility | Insoluble in water; Soluble in many organic solvents. | |

| CAS Number | 335-48-8 | [1] |

Table 1: Physical and Chemical Properties of this compound

Reactivity and Stability

The chemical behavior of this compound is dominated by the presence of the carbon-bromine bonds and the highly stable perfluorinated carbon chain.

Reactivity of the Carbon-Bromine Bond

The C-Br bonds in this compound are the primary sites of chemical reactivity. Similar to other halogenoalkanes, these bonds are susceptible to nucleophilic substitution reactions.[3][4][5] The carbon atoms attached to the bromine atoms are electrophilic due to the electron-withdrawing nature of both the bromine and the adjacent difluoromethylene groups.

Stability of the Perfluorinated Backbone

Perfluorinated carbon chains are known for their exceptional thermal and chemical stability.[6][7][8] The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the inertness of the perfluoroalkyl backbone. Studies on the thermal decomposition of various per- and polyfluoroalkyl substances (PFAS) indicate that perfluorinated alkanes are significantly more stable than their functionalized counterparts.[6][7] Decomposition of perfluoroalkyl carboxylic acids can begin at temperatures as low as 150-200 °C, while perfluoroalkanesulfonic acids require much higher temperatures (≥450 °C) to decompose.[6][7] Given that this compound lacks more labile functional groups, it is expected to exhibit high thermal stability, likely decomposing at temperatures well above its boiling point. The initial step in its thermal decomposition would likely involve the homolytic cleavage of the weaker C-Br bonds.

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic signature. While a comprehensive set of experimental spectra is not available in the public domain, the expected features can be predicted based on the known properties of similar compounds.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[9] For this compound, two distinct fluorine environments are expected, leading to two main signals in the ¹⁹F NMR spectrum. The fluorine atoms on the carbons adjacent to the bromine atoms (C1 and C4) would be in one environment, and the fluorine atoms on the internal carbons (C2 and C3) would be in another. The chemical shifts of -CF₂- groups typically appear in the range of +80 to +140 ppm relative to CFCl₃.[9] The signals would likely exhibit complex splitting patterns due to F-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1100-1300 cm⁻¹. The C-Br stretching vibrations would appear at lower frequencies, generally in the range of 500-600 cm⁻¹. The IR spectrum of the non-fluorinated analog, 1,4-dibromobutane, shows characteristic C-H stretching and bending vibrations, which would be absent in the spectrum of the perfluorinated compound.[10][11][12]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of the molecular ion and bromine-containing fragments due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[13][14][15] This would result in an M:M+2:M+4 peak ratio of approximately 1:2:1. Fragmentation would likely involve the cleavage of the C-Br and C-C bonds. Common fragments would include the loss of a bromine atom ([M-Br]⁺) and cleavage of the carbon chain.[13][14][16]

Experimental Protocols (Hypothetical)

While specific, validated experimental protocols for this compound are not detailed in the available literature, the following sections provide hypothetical procedures based on established methods for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound could involve the free-radical addition of bromine to octafluoro-1,3-butadiene. An alternative approach could be the reaction of octafluoroadipoyl chloride with a suitable brominating agent.

Hypothetical Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with octafluoro-1,3-butadiene in a suitable inert solvent (e.g., a perfluorinated solvent).

-

Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of the diene at a controlled temperature, potentially with UV irradiation to initiate the radical reaction.

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[17]

Purification by Fractional Distillation

Due to its relatively high boiling point, purification of this compound is best achieved by vacuum distillation to prevent potential decomposition at higher temperatures.[17]

Hypothetical Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. All glass joints should be properly sealed.

-

Distillation: The crude this compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure.

-

Fraction Collection: The flask is heated gently. The fraction distilling at the expected boiling point for the given pressure is collected as the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its volatility.

Hypothetical Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for quantitative analysis.[18]

-

GC Conditions: A gas chromatograph equipped with a capillary column suitable for halogenated compounds (e.g., a DB-5ms or equivalent) is used. The oven temperature is programmed to start at a low temperature and ramp up to ensure good separation. The injector and transfer line temperatures are set appropriately.[19][20][21]

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain the mass spectrum for identification and in selected ion monitoring (SIM) mode for quantification if required.[19][20]

Applications in Research and Drug Development

The unique properties of this compound make it a molecule of interest for various applications. Its high density and thermal stability are advantageous in materials science, potentially for use as a specialty solvent, hydraulic fluid, or heat transfer agent. In the context of drug development, the incorporation of a perfluorinated moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The perfluorinated chain can enhance metabolic stability, lipophilicity, and binding affinity. The two bromine atoms in this compound serve as reactive handles, allowing for its incorporation into larger molecules as a perfluorinated linker. This could be a valuable strategy for the design of novel therapeutic agents with improved properties.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. savemyexams.com [savemyexams.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Butane, 1,4-dibromo- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,4-Dibromobutane(110-52-1) IR Spectrum [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. savemyexams.com [savemyexams.com]

- 15. whitman.edu [whitman.edu]

- 16. par.nsf.gov [par.nsf.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dibromooctafluorobutane (CAS No. 335-48-8). The information herein is intended to support research, development, and quality control activities involving this compound, particularly in the context of its application as a versatile building block in the synthesis of pharmaceutical intermediates and other advanced materials.

Core Physical Properties

This compound is a dense, non-flammable liquid at standard conditions. Its high fluorine content imparts unique properties that are advantageous in various synthetic applications. The following table summarizes its key physical and chemical data.

| Property | Value | Source(s) |

| Molecular Formula | C4Br2F8 | [1] |

| Molecular Weight | 359.84 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | --- |

| Density | 2.098 g/cm³ at 25 °C | [2] |

| Boiling Point | 97 °C | [2] |

| Flash Point | 96-98 °C | [2] |

| Vapor Pressure | 44 mmHg at 25°C | [2] |

| Refractive Index (n20/D) | 2.0979 | [2] |

| CAS Number | 335-48-8 | [1][2] |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound is critical for its effective use in synthesis and for ensuring batch-to-batch consistency. The following are standard laboratory protocols for measuring its key physical parameters.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[5][6][7]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the fusion tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[5]

-

The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[5][7] This indicates that the vapor pressure of the liquid has overcome the external pressure.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. For liquids, a pycnometer or a volumetric flask provides a precise method for its determination.

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (W1).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (W2).

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature as the water and weighed again (W3).

-

The density of the this compound is calculated using the following formula:

Density = [(W3 - W1) / (W2 - W1)] x Density of water at the measurement temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a liquid.[8] An Abbe refractometer is a common instrument for this measurement.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.[8]

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the prism using a dropper.[8]

-

The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.[8]

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Quality Control Workflow for Synthesized this compound

To ensure the quality and purity of synthesized this compound for use in sensitive applications such as drug development, a robust quality control workflow is essential. This workflow encompasses a series of analytical tests to verify the identity and purity of the final product.

Caption: Quality Control Workflow for this compound.

This workflow illustrates the progression from the synthesis and purification of this compound to its rigorous quality control analysis. Each batch of the purified product undergoes a series of analytical tests, including chromatography and spectroscopy, to confirm its structure and assess its purity. The physical properties are also measured to ensure they conform to established standards. Only batches that meet all predefined specifications are released for further use, ensuring the reliability and consistency required in research and drug development.

References

- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Molecular Structure of 1,4-Dibromooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1,4-dibromooctafluorobutane (C4Br2F8). Aimed at researchers, scientists, and professionals in drug development, this document consolidates key data, outlines relevant experimental contexts, and explores the significance of its perfluorinated backbone in medicinal chemistry. The strategic incorporation of perfluoroalkyl chains into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] This guide serves as a foundational resource for leveraging the unique characteristics of this compound in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a halogenated alkane characterized by a four-carbon chain where all hydrogen atoms have been substituted with fluorine, and the terminal carbons are bonded to bromine atoms.

| Identifier | Value | Reference |

| IUPAC Name | 1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane | --INVALID-LINK-- |

| CAS Number | 335-48-8 | --INVALID-LINK-- |

| Molecular Formula | C4Br2F8 | --INVALID-LINK-- |

| Molecular Weight | 359.84 g/mol | --INVALID-LINK-- |

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 97 °C | |

| Density | 2.098 g/cm³ | |

| Flash Point | 96-98 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: Due to the presence of two distinct fluorine environments (-CF₂Br and -CF₂-), the ¹⁹F NMR spectrum is expected to show two main multiplets. The fluorine atoms on the carbons adjacent to bromine will be deshielded and appear at a different chemical shift compared to the internal fluorine atoms. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, simplifying spectral analysis.[3][4]

-

¹³C NMR: The ¹³C NMR spectrum will exhibit two signals corresponding to the two types of carbon atoms in the molecule (C1/C4 and C2/C3). The carbon atoms bonded to bromine will show a characteristic shift, and both signals will display complex splitting patterns due to coupling with the attached fluorine atoms. It is important to note that predicting the exact chemical shifts for carbons bonded to heavy atoms like bromine can be challenging due to electron correlation effects and spin-orbit coupling.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F bond stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). Fragmentation would likely involve the loss of bromine atoms and subsequent cleavage of the perfluorinated carbon chain.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the preparation of perfluoroalkanes can be applied.[6] One plausible approach involves the radical-initiated addition of bromine to a suitable perfluorinated precursor.

A related synthesis for the non-fluorinated analog, 1,4-dibromobutane, involves the ring-opening of tetrahydrofuran (THF) with hydrobromic acid and sulfuric acid.[7] This highlights a potential, albeit different, synthetic strategy for related compounds.

Reactivity

The primary reactive sites in this compound are the carbon-bromine bonds, which are susceptible to nucleophilic substitution. The strong electron-withdrawing effect of the perfluoroalkyl chain influences the reactivity of these bonds. This compound can serve as a valuable building block for introducing the octafluorobutane-1,4-diyl moiety into various molecular scaffolds.

Applications in Drug Development and Medicinal Chemistry

The incorporation of perfluoroalkyl chains into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1][2] While specific applications of this compound in signaling pathways are not documented, its utility lies in its potential as a synthetic intermediate for creating novel therapeutic agents with enhanced properties.

Modulation of Physicochemical Properties

The introduction of a perfluoroalkyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] These modifications can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

Bioisosteric Replacement

Perfluoroalkyl groups can be used as bioisosteres for other chemical moieties.[8][9][10][11] This strategy allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its biological target. The octafluorobutane-1,4-diyl group derived from this compound can be envisioned as a bioisosteric replacement for a simple butane-1,4-diyl linker, introducing the benefits of fluorination.

Experimental Protocols: A Representative Example

While a specific protocol for this compound is not available, the following is a representative experimental protocol for the synthesis of the non-fluorinated analog, 1,4-dibromobutane, which illustrates the general principles of ring-opening reactions that could be adapted for related syntheses.

Synthesis of 1,4-Dibromobutane from Tetrahydrofuran [7]

-

Materials:

-

Tetrahydrofuran (THF)

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine hydrobromic acid and concentrated sulfuric acid.

-

Cool the mixture and slowly add tetrahydrofuran.

-

Heat the reaction mixture to a gentle reflux and maintain for several hours.

-

After cooling, transfer the mixture to a separatory funnel. The denser organic layer containing the product will be at the bottom.

-

Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by distillation to obtain 1,4-dibromobutane.

-

Safety and Handling

This compound is classified as an irritant.[12] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable fluorinated building block with the potential for significant applications in medicinal chemistry and materials science. Its perfluorinated structure imparts unique properties that can be exploited to enhance the performance of functional molecules. This technical guide provides a consolidated resource of its known properties and highlights its potential as a tool for the development of novel pharmaceuticals. Further research into the specific reactivity and applications of this compound is warranted to fully realize its potential.

References

- 1. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. chem-space.com [chem-space.com]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 1,4-Dibromooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromooctafluorobutane, a valuable fluorinated building block in organic synthesis and materials science. The document details the core synthetic methodology, experimental protocols, and quantitative data to support researchers in the practical application of this chemistry.

Core Synthesis Methodology: Telomerization of Tetrafluoroethylene

The primary route for the synthesis of this compound is the free-radical initiated telomerization of tetrafluoroethylene (TFE) with a bromine-containing compound that serves as a telogen (a chain transfer agent). In this process, a bromine radical initiates the polymerization of TFE. The growing perfluoroalkyl radical chain is then terminated by abstraction of a bromine atom from the telogen, yielding the desired α,ω-dibromoperfluoroalkane. By controlling the reaction conditions, the formation of the n=2 telomer, this compound (Br(CF₂)₄Br), can be favored.

The overall reaction can be represented as:

Initiator → 2 R• R• + Br₂ → RBr + Br• Br• + n CF₂=CF₂ → Br(CF₂CF₂)n• Br(CF₂CF₂)n• + Br₂ → Br(CF₂CF₂)nBr + Br•

For the synthesis of this compound, n=2.

Various methods can be used to initiate the free-radical reaction, including thermal decomposition of peroxide initiators, and photochemical or radiation-induced homolysis of the bromine source.

Experimental Protocols

A foundational method for the synthesis of α,ω-dibromoperfluoroalkanes, including this compound, was established by Haszeldine and coworkers. The following protocol is based on their pioneering work and subsequent related studies.

Method 1: Photochemical Synthesis of this compound

This method utilizes ultraviolet (UV) irradiation to generate bromine radicals, which then initiate the telomerization of tetrafluoroethylene.

Experimental Workflow:

Caption: Workflow for the photochemical synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: A silica tube is charged with liquid bromine.

-

Addition of Tetrafluoroethylene: The tube is cooled in a liquid air bath, and a measured amount of tetrafluoroethylene (TFE) is condensed into the tube.

-

Reaction Initiation: The tube is sealed and allowed to warm to room temperature. It is then exposed to a source of ultraviolet (UV) light to initiate the reaction. The reaction is typically carried out over several hours.

-

Work-up: After the reaction is complete, the tube is cooled again in liquid air, and any unreacted TFE is carefully vented.

-

Purification: The liquid product is washed with an aqueous solution of sodium thiosulphate to remove unreacted bromine. The organic layer is then dried over a suitable drying agent, such as anhydrous calcium chloride.

-

Fractional Distillation: The crude product is purified by fractional distillation to separate the different telomers. This compound is collected at its specific boiling point.

Data Presentation

The synthesis of α,ω-dibromoperfluoroalkanes via telomerization typically yields a mixture of products with varying chain lengths. The distribution of these products is dependent on the reaction conditions.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄Br₂F₈ |

| Molecular Weight | 359.84 g/mol |

| Boiling Point | 95-96 °C |

| Density | 2.196 g/cm³ at 20 °C |

Table 2: Typical Product Distribution from the Telomerization of TFE with Bromine

| Telomer | Formula | Boiling Point (°C) |

| n=1 | BrCF₂CF₂Br | 47.3 |

| n=2 | Br(CF₂)₄Br | 95-96 |

| n=3 | Br(CF₂)₆Br | 139-140 |

| n=4 | Br(CF₂)₈Br | 178-180 |

Note: The relative yields of these telomers can be influenced by the molar ratio of TFE to bromine and other reaction parameters.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct consequence of a free-radical chain reaction. The logical relationship between the reactants and products, including the key radical intermediates, can be visualized as follows:

Caption: Simplified pathway of free-radical telomerization for this compound synthesis.

This guide provides a foundational understanding of the synthesis of this compound. For researchers embarking on this synthesis, careful attention to the handling of gaseous tetrafluoroethylene and the safety precautions associated with photochemical reactions is paramount. The provided protocols and data serve as a starting point for the development of optimized and scalable procedures for the production of this important fluorinated compound.

An In-depth Technical Guide to 1,4-Dibromooctafluorobutane

This technical guide provides a comprehensive overview of 1,4-dibromooctafluorobutane, including its chemical identity, physical properties, synthesis considerations, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is critical for scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for the compound commonly known as this compound is 1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane [1].

Synonyms: This compound is also known by several other names, including 1,4-dibromoperfluorobutane and perfluoro-1,4-dibromobutane[1][2]. CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 335-48-8[1][2][3][4][5][6][7].

Physicochemical and Safety Data

Quantitative data regarding the physical and chemical properties of this compound are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄Br₂F₈ | [1][2][3] |

| Molar Mass | 359.84 g/mol | [1][3] |

| Appearance | Clear, colorless to almost colorless liquid | [3] |

| Density | 2.098 g/cm³ | [2][3] |

| Boiling Point | 97 °C | [2][3] |

| Flash Point | 96-98 °C | [2][3] |

| Vapor Pressure | 44 mmHg at 25°C | [3] |

| Refractive Index | 2.0979 | [2][3] |

Safety Information: this compound is considered a hazardous chemical and must be handled with appropriate safety precautions.[8] It is classified as a skin and eye irritant.[1][2][3][8]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [1][2] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8]

Synthesis and Experimental Protocols

Below is a generalized experimental workflow that would be typical for the synthesis and purification of such a compound.

Caption: Generalized workflow for the synthesis of a dihalogenated perfluoroalkane.

Applications in Drug Development and Research

Halogenated compounds, particularly fluorinated ones, are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can alter a molecule's properties, such as increasing lipophilicity, which may improve cell membrane permeability, and blocking metabolic sites, which can extend a drug's half-life.[10] Bromine, on the other hand, can introduce halogen bonds, which can favorably affect drug-target interactions and increase therapeutic activity.[11][12]

This compound serves as a valuable fluorinated building block. Its structure provides a four-carbon perfluorinated chain that can be incorporated into larger molecules.[10] The terminal bromine atoms act as reactive sites, allowing chemists to couple this perfluorinated segment to various organic structures, making it a useful intermediate for creating novel active pharmaceutical ingredients (APIs).[2][10] The use of radio-brominated (⁷⁶Br) probes, for example, is a strategy employed in drug development to study the in vivo interaction of a drug with its target.[13]

The logical workflow below illustrates how building blocks like this compound are utilized in the drug discovery pipeline.

Caption: Role of halogenated building blocks in lead optimization for drug discovery.

References

- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 335-48-8 [chemicalbook.com]

- 5. CAS NO. 335-48-8 | this compound | C4Br2F8 [localpharmaguide.com]

- 6. ivychem.com [ivychem.com]

- 7. usbio.net [usbio.net]

- 8. fishersci.com [fishersci.com]

- 9. data.epo.org [data.epo.org]

- 10. nbinno.com [nbinno.com]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. jms.ump.edu.pl [jms.ump.edu.pl]

- 13. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 1,4-Dibromooctafluorobutane

An In-Depth Technical Guide to 1,4-Dibromooctafluorobutane: Physicochemical Properties and Synthetic Applications

This technical guide provides a comprehensive overview of this compound, with a specific focus on its boiling point and other key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds in their work. This document includes detailed experimental protocols for property determination and explores the compound's role as a versatile building block in organic synthesis.

This compound (CAS No. 335-48-8) is a halogenated alkane characterized by a four-carbon chain where all hydrogen atoms have been substituted with fluorine, and the terminal carbons are bonded to bromine atoms.[1] This high degree of fluorination imparts unique properties, including high density, chemical inertness, and specific thermal characteristics. The physical state of the compound under standard conditions is a clear liquid.[2]

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Boiling Point | 97 °C | [2][3][4] |

| Molecular Formula | C4Br2F8 | [2][4] |

| Molecular Weight | 359.84 g/mol | [1][3][5] |

| Density | 2.098 g/cm³ | [3][4] |

| Flash Point | 96-98 °C | [3][4] |

| Vapor Pressure | 44 mmHg at 25°C | [3] |

| CAS Number | 335-48-8 | [2][5] |

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure. The following protocol, adapted from standard laboratory methods using a Thiele tube, is suitable for determining the boiling point of this compound.[6][7]

Apparatus and Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Stand and clamps

-

Sample of this compound

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[7]

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to the stand and fill it with mineral oil, ensuring the oil level is above the top arm of the side tube.

-

Immersion: Suspend the thermometer and sample assembly in the Thiele tube, ensuring the sample is fully immersed in the oil bath.[6]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[7] The design of the tube will ensure uniform heat distribution via convection currents.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.

-

Correction: For high accuracy, the recorded boiling point may be corrected for atmospheric pressure.

Role in Synthetic Chemistry and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science.[8][9] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[10] Per- and polyfluoroalkyl substances (PFAS), a broad class to which this compound belongs, are noted for their high thermal and chemical stability.[11][12]

As a bifunctional molecule with two reactive carbon-bromine bonds, this compound serves as a valuable synthetic building block. It can be used to introduce an octafluorobutylene (-C4F8-) linker between two molecular fragments. This rigid, fluorinated spacer is useful for constructing complex molecules, including advanced polymers, surfactants, and potential pharmaceutical intermediates where control over conformation and physicochemical properties is critical.[11] While direct involvement in a specific signaling pathway is not documented, its utility lies in the synthesis of novel molecules that may interact with biological targets.

The diagram below illustrates a generalized synthetic workflow where this compound is used as a linker to synthesize a target molecule from two precursor fragments, a common strategy in drug discovery.

References

- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exfluor.com [exfluor.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 335-48-8 [chemicalbook.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. PFAS - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1,4-Dibromooctafluorobutane

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1,4-Dibromooctafluorobutane. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be working with this compound.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4Br2F8 | [2] |

| Molecular Weight | 359.839 g/mol | [2] |

| CAS Number | 335-48-8 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Density | 2.098 g/cm³ | [2] |

| Boiling Point | 97 °C | [2] |

| Flash Point | 96-98 °C | [2] |

| Vapor Pressure | 44 mmHg at 25°C | [1] |

| Refractive Index | 2.0979 | [2] |

Safety and Hazard Information

This compound is classified as an irritant.[1][4] The primary hazards are skin and eye irritation.[4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source:[5]

Precautionary Statements

A series of precautionary statements are associated with the handling and use of this compound, as outlined in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source:[5]

Experimental Protocols

General Protocol for Handling and Use in a Research Setting

-

Risk Assessment : Before any experiment, conduct a thorough risk assessment, considering the quantities of this compound to be used, the nature of the reaction, and potential exposure scenarios.

-

Engineering Controls : All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[5]

-

Hand Protection : Wear suitable chemical-resistant gloves.[5]

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[5]

-

Respiratory Protection : If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[5]

-

-

Chemical Handling :

-

Storage :

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).

-

-

Disposal :

-

Dispose of waste in accordance with local, state, and federal regulations.[5]

-

This material is considered a "forever chemical," and release to the environment should be avoided.

-

Visualizations

As specific experimental workflows or signaling pathways involving this compound are not documented in publicly available literature, the following diagrams illustrate general logical workflows for safe handling and emergency response.

References

handling and storage of 1,4-Dibromooctafluorobutane

An In-depth Technical Guide to the Handling and Storage of 1,4-Dibromooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe (CAS No. 335-48-8). Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value |

| Molecular Formula | C4Br2F8[2] |

| Molecular Weight | 359.84 g/mol [2] |

| Boiling Point | 96 - 98 °C / 204.8 - 208.4 °F[1] |

| Density | 2.098 g/cm3 [1] |

| Refractive Index | 1.3495 (@ 25 °C)[3] |

| Flash Point | No information available[1] |

| Autoignition Temperature | No information available[1] |

| Solubility | No data available[3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential hazards to ensure safe handling.

GHS Hazard Statements:

-

Causes skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[3]

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling.[1] It is imperative to wear protective gloves, clothing, and eye/face protection.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | To prevent skin contact and irritation. |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may also be necessary.[5] | To protect against splashes and eye irritation.[1] |

| Body Protection | Laboratory coat.[6] | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area.[7] If ventilation is inadequate, a NIOSH-approved respirator is required. | To prevent inhalation of vapors and respiratory irritation.[3] |

Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidents.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors. Do not get in eyes, on skin, or on clothing.

-

Hygiene: Do not eat, drink, or smoke when using this product.[3] Always wash hands thoroughly with soap and water after handling.[7] Contaminated work clothing should be laundered separately before reuse.[7]

-

Container Handling: Keep containers securely sealed when not in use.[7] Avoid physical damage to containers.[7]

Storage

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[3] Some suppliers recommend storage at 2-8°C. Keep containers tightly closed when not in use.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.[3]

-

Container Type: Polyethylene or polypropylene containers are suitable.[7] Ensure all containers are clearly labeled and free from leaks.[7]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

-

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately.[3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[3]

-

Skin Contact: Immediately wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[1] Remove contaminated clothing and wash it before reuse.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing. If eye irritation persists, get medical attention.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]

-

Specific Hazards: Thermal decomposition can generate carbon oxides, hydrogen bromide, and hydrogen fluoride.[3] Containers may explode if heated under confinement.[3]

-

Protective Equipment: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[3] Ensure adequate ventilation.[3] Do not breathe vapors, mist, or gas.[3]

-

Environmental Precautions: Avoid release to the environment.[3] Prevent spillage from entering drains or public waters.[10]

-

Containment and Cleanup: Stop the leak if it is safe to do so.[7] Absorb the spill with inert material such as sand, earth, or vermiculite.[7] Collect the material into a suitable, labeled container for disposal.[7]

Chemical Incompatibility

Understanding the chemical incompatibilities of this compound is vital for safe storage and handling.

Caption: Incompatible materials with this compound.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[3] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

This technical guide is intended to provide comprehensive information for the safe . It is essential to always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. epa.gov [epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. lobachemie.com [lobachemie.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

1,4-Dibromooctafluorobutane reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 1,4-Dibromooctafluorobutane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄Br₂F₈) is a perfluorinated alkyl halide that serves as a valuable and versatile building block in modern organofluorine chemistry. The presence of two reactive carbon-bromine (C-Br) bonds at the termini of a rigid, electron-deficient octafluorobutane backbone makes it a key precursor for the synthesis of complex fluorinated molecules. The strong electron-withdrawing nature of the fluorine atoms significantly influences its reactivity, differentiating it from its non-fluorinated hydrocarbon analogues. This guide provides a comprehensive overview of the reactivity profile of this compound, covering its fundamental physicochemical properties, core reactivity principles, and key reaction classes including nucleophilic substitution, radical reactions, organometallic transformations, and reductive cyclizations. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science, where the introduction of fluorinated moieties can impart desirable properties such as enhanced metabolic stability and modified electronic characteristics.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is critical for its effective and safe handling in a laboratory setting. The key data for this compound are summarized below.

Table 1: Identification and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane | [1] |

| CAS Number | 335-48-8 | [1] |

| Molecular Formula | C₄Br₂F₈ | [1] |

| Molecular Weight | 359.84 g/mol | [1] |

| Density | 2.098 g/cm³ | [2] |

| Boiling Point | 97 °C | [2] |

| Flash Point | 96-98 °C | [2] |

| Refractive Index | 2.0979 | [2] |

| InChIKey | RWWUGYJWSVESJC-UHFFFAOYSA-N | [1] |

Table 2: Safety and Hazard Information

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [1] |

Core Reactivity Principles

The reactivity of this compound is dominated by two key features: the reactive C-Br bonds and the heavily fluorinated carbon backbone.

-

Carbon-Bromine Bonds: The C-Br bonds are the primary sites of reaction. Bromide is an excellent leaving group, making these positions susceptible to nucleophilic substitution and radical abstraction.

-

Inductive Effect: Fluorine is the most electronegative element, and the eight fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) along the carbon chain. This effect polarizes the C-Br bonds, increasing the electrophilicity of the terminal carbons, but also impacts the stability of potential intermediates.

References

The Genesis of Perfluorinated Compounds: A Technical Guide to the Discovery of PTFE

[For Researchers, Scientists, and Drug Development Professionals]

This technical guide provides an in-depth exploration of the seminal discovery of perfluorinated compounds, focusing on the foundational synthesis of Polytetrafluoroethylene (PTFE). It details the historical context, the pivotal experiments, and the initial characterization of this groundbreaking polymer. Methodologies for key reactions are provided, and quantitative data from early experiments are summarized for technical evaluation.

Historical Context: Early Organofluorine Chemistry

Prior to the discovery of PTFE, the field of organofluorine chemistry was in its nascent stages. The primary challenge was the controlled introduction of highly reactive fluorine into organic molecules. The pioneering work of Belgian chemist Frédéric Swarts in the 1890s was instrumental in overcoming this barrier.[1][2][3] Swarts developed a method for halogen exchange, famously known as the "Swarts reaction," which enabled the synthesis of a variety of organofluorine compounds.[1][2][4]

The Swarts reaction typically involves heating an alkyl chloride or bromide with a metal fluoride, such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony(V) salt, to replace the chlorine or bromine atoms with fluorine.[1][2][3] This method was crucial for producing the first chlorofluorocarbons (CFCs), which would later become the precursors in the synthesis of tetrafluoroethylene (TFE), the monomer of PTFE.[2]

Caption: Foundational timeline from early organofluorine synthesis to the discovery of PTFE.

The Core Discovery: Polytetrafluoroethylene (PTFE)

The discovery of PTFE occurred on April 6, 1938, at the DuPont Jackson Laboratory in New Jersey.[5][6][7] Chemist Dr. Roy J. Plunkett was researching new, non-toxic chlorofluorocarbon refrigerants.[7] The experiment involved the use of tetrafluoroethylene (TFE) gas, a relatively little-known substance at the time, which Plunkett and his assistant, Jack Rebok, had synthesized and stored in pressurized metal cylinders.[7][8]

On that morning, a TFE gas cylinder that should have been full showed no gas flow when the valve was opened, despite its weight indicating it was not empty.[7][8] Rather than discarding the cylinder, Plunkett’s scientific curiosity led him to investigate. After sawing the cylinder open, he discovered a waxy, white, slippery solid powder had formed on the interior.[7][9] Plunkett correctly deduced that the TFE gas had spontaneously polymerized into a new substance, polytetrafluoroethylene.[7][9] This polymerization was likely catalyzed by the iron surface of the cylinder under pressure.[6]

Caption: Experimental workflow of the accidental discovery of PTFE by Roy J. Plunkett.

Experimental Protocols

Synthesis of Tetrafluoroethylene (TFE) Monomer (Industrial Method, circa 1930s-1940s)

While Plunkett's specific lab-scale synthesis notes are not widely available, the industrial process developed around that time provides a relevant methodology. The synthesis is a two-step process starting from chloroform (CHCl₃).

-

Fluorination of Chloroform: Chloroform is reacted with anhydrous hydrogen fluoride (HF) in the presence of an antimony pentachloride (SbCl₅) catalyst to produce chlorodifluoromethane (CHClF₂).

-

Reaction: CHCl₃ + 2HF --[SbCl₅]--> CHClF₂ + 2HCl

-

-

Pyrolysis: The resulting chlorodifluoromethane is then subjected to high-temperature pyrolysis, typically between 600-800°C, to yield tetrafluoroethylene.[10]

-

Reaction: 2CHClF₂ --[Δ]--> C₂F₄ + 2HCl

-

Spontaneous Polymerization of TFE (Plunkett's Experiment)

The following protocol is reconstructed from the historical account of Plunkett's discovery and his subsequent patent filing (U.S. Patent 2,230,654).[8]

-

Preparation: Approximately 100 pounds of gaseous tetrafluoroethylene (TFE) was prepared and compressed into steel gas cylinders.

-

Storage: The cylinders were stored at low temperatures using dry ice to liquefy the TFE and reduce pressure.[7]

-

Initiation: The polymerization occurred spontaneously upon standing. The iron surface of the cylinder acted as a catalyst. Plunkett's later experiments showed that various metal salts, such as silver nitrate or zinc chloride, could also catalyze the reaction.[11]

-

Reaction Conditions: The reaction proceeded under the autogenous pressure of the TFE gas within the sealed cylinder at ambient temperature (e.g., 20-25°C) over a period of several days to weeks.[11]

-

Observation: The pressure within the cylinder dropped to near atmospheric, while the weight remained constant, indicating the conversion of the gas into a solid.

-

Isolation: The polymer was isolated as a white, waxy powder by physically opening the cylinder.

Caption: Chemical pathway for the polymerization of TFE monomer into PTFE.

Initial Characterization and Data

Upon its discovery, PTFE was subjected to a series of characterization tests by the DuPont Central Research Department.[7] The initial qualitative findings were remarkable: the substance was exceptionally inert, resisting attack from nearly all corrosive chemicals, acids, and bases.[5][12] It possessed a very high thermal stability and an extremely low coefficient of friction, making it one of the most slippery materials known.[5][13]

Plunkett's 1941 patent provides some of the earliest quantitative data on the polymerization process, demonstrating the effect of different catalysts and conditions on the yield of the polymer.

Table 1: Early PTFE Polymerization Experimental Data (Source: U.S. Patent 2,230,654, R.J. Plunkett, 1941)[11]

| Experiment | TFE (parts by weight) | Catalyst (0.1 parts) | Solvent (parts) | Temperature (°C) | Time (days) | Polymer Yield (%) |

| I | 8.5 | None | None | 40 | 10 | 7.1 |

| II | 7.8 | None | None | 20 | 21 | 0.64 |

| III | 7.3 | Zinc Chloride | None | 20 | 21 | 1.37 |

| V | 6.8 | Silver Nitrate | None | 25 | 10 | 4.4 |

| IX | 7.4 | Silver Nitrate | Methyl Alcohol (3.3) | 25 | - | 27.0 |

Table 2: Initial Physical and Chemical Properties of PTFE (Source: Compiled from early DuPont publications and modern established values consistent with initial findings)

| Property | Value / Description |

| Appearance | White, waxy solid[5] |

| Melting Point | ~327 °C (620 °F)[10][14] |

| Density | ~2.2 g/cm³[14] |

| Coefficient of Friction | Extremely low; modern values are 0.05–0.10 (static and kinetic)[14] |

| Chemical Resistance | Inert to most acids, bases, and solvents[5][12] |

| Water Absorption | Negligible (hydrophobic)[14] |

| Electrical Properties | High dielectric strength, high electrical resistance[13] |

Conclusion

The accidental discovery of Polytetrafluoroethylene by Roy Plunkett was a landmark event in materials science, born from a foundation of earlier organofluorine chemistry. The initial recognition of its unique combination of extreme chemical inertness, thermal stability, and low surface friction quickly propelled it from a laboratory curiosity to a critical material, most notably in its early use for the Manhattan Project.[12][15] This discovery opened the door for the development of a vast family of perfluorinated compounds and fluoropolymers that have become indispensable in countless scientific, industrial, and consumer applications. The event underscores the critical role of serendipity and prepared scientific inquiry in technological advancement.

References

- 1. Swarts Reaction [unacademy.com]

- 2. byjus.com [byjus.com]

- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. teflon.com [teflon.com]

- 6. The Story of PTFE - Features - The Chemical Engineer [thechemicalengineer.com]

- 7. fluoroprecision.co.uk [fluoroprecision.co.uk]

- 8. Patent of the Week: Tetrafluoroethylene Polymers (Teflon) [suiter.com]

- 9. easeals.co.uk [easeals.co.uk]

- 10. Polytetrafluoroethylene (PTFE) | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 11. US2230654A - Tetrafluoroethylene polymers - Google Patents [patents.google.com]

- 12. machiningptfe.com [machiningptfe.com]

- 13. specialchem.com [specialchem.com]

- 14. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 15. Teflon — Heartland Science [heartlandscience.org]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant and growing percentage of pharmaceuticals and agrochemicals containing at least one fluorine atom.[1] This is not a random occurrence but a deliberate strategy employed by chemists to modulate the physicochemical and pharmacokinetic properties of bioactive compounds.[2][3] Fluorinated building blocks, small organic molecules containing one or more fluorine atoms, are pivotal to this strategy, providing an efficient means to introduce fluorine into larger, more complex structures.[4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to enhance metabolic stability, improve membrane permeability, and fine-tune receptor binding affinity.[6][7] This in-depth technical guide provides a comprehensive overview of fluorinated building blocks, covering their fundamental properties, synthesis, and impact on drug design, with a focus on providing practical data and experimental insights for researchers in the field.

The Impact of Fluorination on Physicochemical Properties

The substitution of hydrogen with fluorine can dramatically alter a molecule's electronic and conformational landscape, leading to predictable and often beneficial changes in its properties. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating fluorine is the increased resistance of the C-F bond to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[8][9] The high bond energy of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it a less favorable site for oxidative metabolism.[6] By strategically placing fluorine atoms at metabolically labile positions, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and potentially reduced dosing frequency.[8]

Modulation of Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly influence the acidity or basicity of nearby functional groups.[4] This allows for the fine-tuning of a molecule's pKa, which is crucial for its solubility, absorption, and interaction with biological targets. For instance, the acidity of carboxylic acids is markedly increased with the introduction of fluorine atoms, as the electron-withdrawing fluorine stabilizes the resulting carboxylate anion.[4] Conversely, the basicity of amines is reduced upon fluorination.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is more nuanced. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group often leads to a significant increase in LogP.[2] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. Therefore, the strategic use of fluorinated building blocks allows for a controlled modulation of a compound's lipophilicity to achieve the desired balance.

Data Presentation: Physicochemical Properties of Fluorinated Compounds

The following tables provide a quantitative comparison of the physicochemical properties of selected fluorinated building blocks and their non-fluorinated counterparts.

Table 1: Comparison of pKa Values for Fluorinated and Non-Fluorinated Carboxylic Acids [1][4]

| Carboxylic Acid | Chemical Formula | pKa Value |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | FCH₂COOH | 2.58 |

| Difluoroacetic Acid | F₂CHCOOH | 1.22 |

| Trifluoroacetic Acid | F₃CCOOH | 0.03 |

| Propanoic Acid | CH₃CH₂COOH | 4.87 |

| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 (Predicted) |

Table 2: Comparison of Physicochemical Properties of Fluorinated and Non-Fluorinated Amines [10]

| Compound | Structure | pKa (basic) | LogP |

| Pyrrolidine | (Image of Pyrrolidine) | 11.27 | 0.46 |

| 3-Fluoropyrrolidine | (Image of 3-Fluoropyrrolidine) | 9.04 | 0.28 |

| 3,3-Difluoropyrrolidine | (Image of 3,3-Difluoropyrrolidine) | 6.44 | 0.34 |

| Piperidine | (Image of Piperidine) | 11.11 | 0.84 |

| 4-Fluoropiperidine | (Image of 4-Fluoropiperidine) | 9.80 | 0.69 |

| 4,4-Difluoropiperidine | (Image of 4,4-Difluoropiperidine) | 8.23 | 0.88 |

Table 3: Comparison of LogP Values for Fluorinated and Non-Fluorinated Alcohols [11][12][13]

| Alcohol | Chemical Formula | LogP Value |

| Ethanol | CH₃CH₂OH | -0.31 |

| 2-Fluoroethanol | FCH₂CH₂OH | -0.47 |

| 2,2-Difluoroethanol | F₂CHCH₂OH | -0.16 |

| 2,2,2-Trifluoroethanol | F₃CCH₂OH | 0.38 |

| 1-Propanol | CH₃CH₂CH₂OH | 0.25 |

| 3-Fluoro-1-propanol | FCH₂CH₂CH₂OH | 0.02 |

Experimental Protocols

Detailed methodologies for the synthesis of common fluorinated building blocks are essential for their practical application in research.

Protocol 1: Nucleophilic Deoxyfluorination of an Alcohol using DAST

(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. [14][15]

Materials:

-

Alcohol substrate (1.0 mmol)

-

(Diethylamino)sulfur trifluoride (DAST) (1.1 mmol, 1.1 eq)

-

Anhydrous dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen atmosphere

-

Dry glassware

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the alcohol substrate (1.0 mmol) and dissolve it in anhydrous DCM (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (1.1 mmol) dropwise to the stirred solution over 10 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired alkyl fluoride.

Protocol 2: Electrophilic Fluorination of an Aromatic Compound using Selectfluor™

Selectfluor™ is a commercially available, user-friendly electrophilic fluorinating agent. [14][15]

Materials:

-

Aromatic substrate (1.0 mmol)

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 mmol, 1.1 eq)

-

Acetonitrile (MeCN) (10 mL)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol) and Selectfluor™ (1.1 mmol).

-

Add acetonitrile (10 mL) to the flask and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-